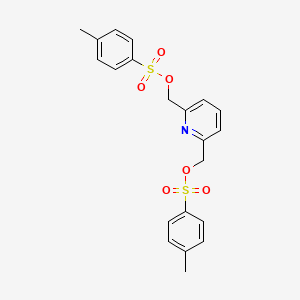

2,6-Bis(tosyloxymethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO6S2 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

[6-[(4-methylphenyl)sulfonyloxymethyl]pyridin-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C21H21NO6S2/c1-16-6-10-20(11-7-16)29(23,24)27-14-18-4-3-5-19(22-18)15-28-30(25,26)21-12-8-17(2)9-13-21/h3-13H,14-15H2,1-2H3 |

InChI Key |

KCJWMIHVOLGTPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC(=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis Tosyloxymethyl Pyridine

Established Laboratory Synthesis Protocols

The most common and well-documented method for preparing 2,6-Bis(tosyloxymethyl)pyridine involves the esterification of a precursor molecule.

The established laboratory synthesis of this compound is achieved through the esterification of 2,6-pyridinedimethanol (B71991) with p-toluenesulfonyl chloride (TsCl). nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. nih.govresearchgate.netmasterorganicchemistry.com

A general procedure involves dissolving 2,6-pyridinedimethanol and a base in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and water. nih.govresearchgate.net The p-toluenesulfonyl chloride, dissolved in THF, is then added to the stirred solution at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. nih.govresearchgate.net The reaction mixture is stirred for several hours to ensure complete conversion. nih.govresearchgate.net

Following the reaction, the mixture is typically poured into water and extracted with an organic solvent like dichloromethane (B109758). nih.govresearchgate.net The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization to obtain a white crystalline solid. nih.govresearchgate.net A reported yield for this method is approximately 80%. nih.gov

Table 1: Reagents and Conditions for the Esterification of 2,6-Pyridinedimethanol

| Reagent/Condition | Role/Parameter |

| 2,6-Pyridinedimethanol | Starting alcohol |

| p-Toluenesulfonyl Chloride | Tosylating agent |

| Sodium Hydroxide / Pyridine | Base |

| Tetrahydrofuran (THF) / Water | Solvent |

| 0°C to Room Temperature | Reaction Temperature |

| 4 hours | Reaction Time |

| Dichloromethane | Extraction Solvent |

| Recrystallization | Purification Method |

The tosylation of an alcohol, such as 2,6-pyridinedimethanol, is a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. khanacademy.orgchemistrysteps.com This initial attack results in the displacement of the chloride ion. chemistrysteps.com

The presence of a base, like pyridine, is crucial in this process. masterorganicchemistry.comkhanacademy.org Pyridine serves to deprotonate the intermediate, which is formed after the alcohol attacks the tosyl chloride, thereby preventing the formation of hydrochloric acid and driving the reaction towards the formation of the tosylate ester. chemistrysteps.comyoutube.com The resulting tosylate group is an excellent leaving group because its corresponding anion is stabilized by resonance, making it a weak base. masterorganicchemistry.com It's important to note that in this reaction, the stereochemistry of the carbon atom attached to the hydroxyl group is retained because the C-O bond of the alcohol is not broken. openochem.org

Alternative and Sustainable Synthetic Approaches

In line with the principles of green chemistry, research has been directed towards developing more environmentally friendly methods for synthesizing pyridine derivatives.

A novel and sustainable approach to synthesizing the precursor 2,6-bis(hydroxymethyl)pyridine involves biocatalysis, starting from the readily available compound 2,6-lutidine. rsc.orgrmit.edu.vn This method utilizes whole-cell biocatalysts, such as recombinant microbial cells, to perform the oxidation of the methyl groups of 2,6-lutidine. rsc.orgrmit.edu.vn

This biocatalytic route presents a simpler and more sustainable alternative to traditional multi-step organic synthesis protocols, which often involve harsh oxidizing and reducing agents. ethz.chrsc.org The enzymatic process can be carried out in a one-pot reaction in an aqueous solution at ambient temperature and atmospheric pressure. ethz.ch Research has demonstrated that this bioconversion can achieve high titers, exceeding 12 g/L, with a space-time yield of 0.8 g/L/h. rsc.orgrmit.edu.vn The reaction proceeds through the formation of 6-methyl-2-pyridinemethanol (B71962) as an intermediate. ethz.chrsc.org

The development of environmentally conscious preparation methods for pyridine derivatives is an active area of research. researchgate.net These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency. The biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine is a prime example of such an approach, as it eliminates the need for strong oxidizing and reducing agents and the use of non-aqueous solvents. rsc.org The waste products from this biocatalytic process, such as biomass and wastewater, can be treated in standard waste treatment facilities. ethz.ch

Further research into green chemistry approaches for the synthesis of pyridine derivatives includes the use of catalysts like nickel supported on hydrotalcite for the synthesis of pyridines from ethanol (B145695) and various nitrogen sources. researchgate.net These methods focus on utilizing readily available and renewable starting materials and employing milder reaction conditions to minimize the environmental impact. jchemlett.com

Optimization Strategies in Compound Preparation

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. Key parameters that can be adjusted include the molar ratio of reactants, reaction time, temperature, and the choice of base and solvent.

For tosylation reactions in general, studies have shown that factors such as the molar ratio of the tosylating agent and the base, as well as the reaction time, significantly influence the degree of substitution. researchgate.net For instance, in the tosylation of cellulose (B213188), it was found that the amount of p-tosyl chloride was the main factor affecting the degree of substitution. researchgate.net

Mechanochemical methods, which involve milling the reactants together, are also being explored as an optimization strategy. researchgate.net This solvent-free approach can lead to a reduction in waste and energy consumption. The milling time and the choice of base have been shown to be critical parameters in these reactions. researchgate.net For example, in the mechanochemical tosylation of cellulose nanocrystals, a linear correlation was observed between the milling time and the degree of substitution. researchgate.net

Yield Enhancement and Side-Product Minimization

The standard synthesis of this compound proceeds via the reaction of 2,6-pyridinedimethanol with two equivalents of p-toluenesulfonyl chloride in the presence of a suitable base. A widely adopted procedure utilizes a biphasic solvent system of tetrahydrofuran (THF) and water with sodium hydroxide (NaOH) as the base. This method has been reported to produce the desired product in a respectable yield of 80%. nih.gov

The reaction is typically initiated at a reduced temperature of 0°C, with the dropwise addition of the p-toluenesulfonyl chloride solution to the mixture of the diol and base. nih.gov This controlled addition is crucial to manage the exothermic nature of the reaction and to prevent the formation of undesired side-products. After the initial addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. nih.gov

While an 80% yield is synthetically useful, further optimization can be explored to enhance this figure. Key parameters that can be systematically varied include the choice of base, the solvent system, reaction temperature, and stoichiometry of the reactants. For instance, the use of alternative inorganic bases such as potassium carbonate, or organic bases like triethylamine (B128534) or pyridine, could be investigated. The solvent system's polarity and composition can also influence the reaction rate and selectivity.

A potential side-product in the tosylation of pyridine-containing alcohols is the corresponding chloride, formed by the displacement of the tosylate group by chloride ions generated from the tosyl chloride. However, the electron-donating nature of the pyridine ring in 2,6-pyridinedimethanol is thought to deactivate the tosylate towards such nucleophilic substitution, making this a less significant concern in this specific synthesis. Nevertheless, careful control of the reaction conditions, particularly avoiding excess heat and prolonged reaction times, is advisable to minimize any potential side reactions.

Another critical factor for maximizing yield is the purity of the starting materials. It has been noted in the synthesis of other tosylates that recrystallizing the p-toluenesulfonyl chloride prior to use can lead to improved and more reproducible yields by removing impurities.

Purification Techniques for Research-Grade Material

Achieving a high degree of purity is paramount for the use of this compound in sensitive research applications. The crude product obtained from the synthetic work-up, which typically involves extraction with a suitable organic solvent like dichloromethane followed by washing with brine and drying, can be purified to research-grade by one or a combination of the following techniques. nih.gov

Recrystallization: This is the most common and effective method for purifying the solid product. The initial procedure describes obtaining a white crystalline solid by removing the solvent in vacuo. nih.gov For obtaining single crystals suitable for X-ray diffraction, a slow evaporation method from a mixture of tetrahydrofuran (THF) and ethanol has been successfully employed. nih.gov

To optimize recrystallization for bulk purification, a systematic screening of solvent systems is recommended. The ideal solvent or solvent pair will dissolve the compound completely at an elevated temperature but will result in low solubility at room temperature or below, allowing for the selective crystallization of the desired product while leaving impurities in the mother liquor. Common solvent systems for the recrystallization of aryl tosylates include mixtures of ethers (like diethyl ether or THF) with alkanes (like hexanes or heptane), or alcohols (like ethanol or isopropanol) with water.

Column Chromatography: For instances where recrystallization does not yield a product of sufficient purity, or for the separation of closely related impurities, column chromatography is a powerful alternative. While specific conditions for the flash chromatography of this compound are not extensively detailed in the literature, general principles for the chromatography of pyridine derivatives can be applied.

Given the presence of the polar pyridine ring and the two tosylate groups, a silica (B1680970) gel stationary phase is appropriate. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexanes or heptane, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent, would likely be effective in separating the desired product from any unreacted starting materials or side-products. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Reactivity and Mechanistic Investigations of 2,6 Bis Tosyloxymethyl Pyridine

Nucleophilic Substitution Reactions

The reactivity of 2,6-Bis(tosyloxymethyl)pyridine is dominated by the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com This property allows for the facile introduction of a wide variety of nucleophiles at the 2 and 6 positions of the pyridine (B92270) ring's methyl substituents.

The tosylate (p-toluenesulfonate) group is a superior leaving group compared to a hydroxyl group because its negative charge is well-stabilized through resonance and the inductive effects of the sulfonyl group. wikipedia.orgmasterorganicchemistry.com Consequently, the conversion of 2,6-bis(hydroxymethyl)pyridine to this compound dramatically enhances its susceptibility to S_N2 reactions. wikipedia.org This transformation allows for reactions with a broad range of nucleophiles under milder conditions than would be possible with the corresponding diol. wikipedia.orgmasterorganicchemistry.com

While specific kinetic and thermodynamic data for this compound are not extensively detailed in the reviewed literature, general principles governing nucleophilic substitution on pyridine derivatives can provide insight. Studies on related systems, such as the reaction of 4-X-2,6-dinitrochlorobenzenes with various pyridines, demonstrate the influence of several factors on reaction rates. researchgate.net

Key factors influencing the kinetics of these reactions include the nature of the solvent, the electronic properties of the substituents on both the pyridine ring and the nucleophile, and the temperature. researchgate.net For instance, reaction rates are observed to increase in more polar aprotic solvents like acetonitrile (B52724) (MeCN) compared to protic solvents like methanol (B129727) (MeOH). researchgate.net The presence of electron-donating groups on the nucleophile generally accelerates the reaction, while their effect on the pyridine substrate depends on the specific reaction mechanism. researchgate.net

Intramolecular Cyclization and Macrocyclization Reactions

The bifunctional nature of this compound makes it an ideal building block for the synthesis of macrocyclic compounds. Its two reactive sites can react with a single, complementary bifunctional reagent to form a ring structure. A closely related compound, 2,6-bis(chloromethyl)pyridine (B1207206), is widely used for this purpose, reacting with species like thiodiglycol (B106055) in the presence of a base to yield macroheterocycles. iau.ir These reactions can produce a mixture of products, primarily through [1+1] and [2+2] cyclization pathways, which can be separated by column chromatography. iau.ir

The [1+1] cyclization involves one molecule of the pyridine derivative and one molecule of the linking reagent, while the [2+2] pathway results in a larger macrocycle formed from two molecules of each reactant. iau.ir The formation of these macrocycles is a cornerstone of supramolecular chemistry, with pyridine-containing macrocycles being used in the synthesis of mechanically interlocked architectures like rotaxanes and catenanes. researchgate.net The rigid geometry of the 2,6-disubstituted pyridine unit helps to direct the cyclization process, making it a valuable component in macrocycle design. rsc.org

Role as a Precursor for Active Halogenating Agents

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The precursor to this compound, which is 2,6-bis(hydroxymethyl)pyridine, can be converted into 2,6-bis(chloromethyl)pyridine using a chlorinating agent such as thionyl chloride. iau.ir This reaction transforms the poor leaving group (–OH) into a reactive alkyl chloride.

However, the literature reviewed does not specifically identify this compound itself as a precursor for an active halogenating agent—a reagent designed to deliver a halogen to other molecules. Instead, the compound serves as a substrate that is itself halogenated, or more commonly, its tosylate groups are displaced by other nucleophiles. nih.goviau.ir The primary utility of this compound lies in its excellent leaving groups for substitution reactions, not in acting as a source of halogens for other transformations. researchgate.netwikipedia.org

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways involving this compound are predominantly nucleophilic substitutions. These reactions proceed via an S_N2 mechanism at the benzylic-like methylene (B1212753) carbons. wikipedia.orgresearchgate.net The stereochemistry at the carbon center is inverted during this process, although in this specific molecule, the carbons are prochiral. masterorganicchemistry.com

For nucleophilic substitution reactions occurring directly on the pyridine ring, the mechanism is typically a nucleophilic aromatic substitution (S_NAr). quimicaorganica.org This pathway involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, particularly when the attack is at the 2- or 4-position. quora.comvaia.com

In more complex systems, such as the N-alkylation of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents, mechanistic studies have revealed the involvement of single electron-transfer (SET) processes. nih.gov These reactions can generate paramagnetic intermediates where an unpaired electron is delocalized over the pyridine heterocycle. nih.gov While this applies to a different derivative, it highlights that reactions involving the pyridine core can follow complex, non-traditional pathways and may involve transient radical species. The formation of macrocycles from 2,6-disubstituted precursors proceeds through a stepwise mechanism, where the first nucleophilic substitution is followed by an intramolecular cyclization step to close the ring. iau.ir

Applications in Advanced Ligand Design and Coordination Chemistry

Development of Pyridine-Based Polydentate Ligands

The pyridine (B92270) moiety within 2,6-Bis(tosyloxymethyl)pyridine provides a rigid and well-defined platform for the construction of ligands with multiple donor atoms. The tosyl groups act as excellent leaving groups, enabling facile nucleophilic substitution reactions to introduce a variety of coordinating functionalities.

Synthesis of Tridentate Ligands (e.g., SNS, NNN Systems)

A significant application of this compound is in the synthesis of tridentate ligands, particularly those with SNS and NNN donor sets. nih.gov These ligands are designed to coordinate to a metal center through two sulfur or nitrogen atoms and the central pyridine nitrogen. The synthesis typically involves the reaction of this compound with appropriate sulfur- or nitrogen-containing nucleophiles. For instance, reaction with thiolates can introduce thioether pendants, leading to SNS ligands. Similarly, reaction with amines or other nitrogen heterocycles can generate NNN tridentate systems. nih.govrsc.org The resulting ligands can then be used to form stable complexes with various transition metals. nih.gov

Precursors for Chelating and Bridging Ligands

The reactivity of the tosyl groups in this compound makes it a valuable precursor for a broad range of chelating and bridging ligands. nih.gov Chelating ligands are capable of forming multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate ring. By carefully selecting the nucleophiles, ligands with varying "bite" angles and donor atom types can be synthesized. Furthermore, this precursor can be used to construct bridging ligands that can coordinate to two or more metal centers simultaneously, leading to the formation of polynuclear complexes. This is achieved by designing ligands with divergent coordinating sites.

Fabrication of Macrocyclic Ligands for Metal Coordination

This compound is a key building block in the template synthesis of macrocyclic ligands. nih.govbanglajol.info These large, cyclic molecules are of particular interest in coordination chemistry due to their ability to encapsulate metal ions, leading to highly stable and selective complexes. The synthesis often involves a [2+2] condensation reaction between two equivalents of a dialdehyde (B1249045) or diketone derived from this compound and two equivalents of a diamine in the presence of a metal ion which acts as a template. nih.govbanglajol.info The metal ion directs the stereochemistry of the reaction, leading to the formation of the desired macrocycle. A variety of macrocycles with different ring sizes and donor atoms have been synthesized using this approach. nih.gov

Coordination with Transition Metal Ions

The ligands derived from this compound exhibit a rich coordination chemistry with a wide range of transition metal ions. jscimedcentral.comjscimedcentral.comwikipedia.org The nature of the resulting metal complexes, including their geometry and stability, is highly dependent on the specific ligand structure and the properties of the metal ion.

Synthesis and Characterization of Transition Metal Complexes

A plethora of transition metal complexes have been synthesized using ligands derived from this compound. jocpr.comnih.gov These complexes are typically prepared by reacting the desired ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comjocpr.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine their structure and composition. nih.govrsc.orgrsc.org The coordination environment around the metal center can vary significantly, leading to complexes with different geometries such as octahedral, square planar, and tetrahedral. jscimedcentral.comtamu.edu

Redox Properties of Derived Metal Complexes

The ligands synthesized from this compound and its derivatives play a significant role in modulating the redox behavior of the resulting metal complexes. The electronic properties of the pyridine-based ligand framework can be systematically adjusted, which directly influences the electron density at the metal center. This tuning capability is crucial for controlling the oxidation-reduction potentials of the complex.

For instance, in ruthenium complexes incorporating ligands like 2,6-bis(N-pyrazolyl)pyridine, the substitution pattern on the ligand framework allows for the rational tuning of the Ru(III)/Ru(II) redox couple over a significant range. rsc.org Similarly, in copper(II) complexes with pyridine-2,6-diimine ligands, the nature of the substituents on the ligand has been shown to effectively tune the Lewis acidity of the copper(II) center, which is a key factor in their biomimetic oxidase-like activity. nih.gov Some ruthenium complexes with Schiff-base ligands derived from substituted salicylaldehyde (B1680747) and ethylenediamine (B42938) have been noted to exhibit quasireversible redox systems. nih.gov This ability to fine-tune redox properties is fundamental for designing complexes for specific applications, such as in catalytic cycles that involve changes in the metal's oxidation state or in the development of redox-active materials.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from ligands based on the 2,6-disubstituted pyridine scaffold are prominent in various catalytic applications due to the ligands' ability to stabilize different metal centers and influence their reactivity.

In the realm of homogeneous catalysis, these complexes have demonstrated significant efficacy. Pyridine-containing ligands can form active catalysts for a range of reactions. alfachemic.com For example, palladium complexes with polymer-supported pyridine ligands have been successfully employed for the selective monoarylation of C(sp³)–H bonds. acs.org The design of the ligand is critical, as it can lower the transition-state energy of the C–H activation step. acs.org Furthermore, rhodium(I) and rhodium(III) complexes with pyridine ligands are capable of catalyzing hydroformylation reactions. alfachemic.com The versatility of the pyridine framework allows for the development of catalysts for various organic transformations, where the ligand structure dictates the catalyst's activity and selectivity. nih.gov

The field of polymerization has greatly benefited from catalysts based on pyridine-derived ligands. Iron(III) and cobalt(II) complexes featuring pyridine bis(imine) ligands have shown significant activity in the polymerization of ethylene (B1197577). nih.gov Specifically, bisarylimine pyridine (BIP) iron dichloride precatalysts, when activated with methylaluminoxane (B55162) (MAO), are effective for ethylene polymerization. mdpi.com The structure of the ligand, including the presence of bulky substituents, can lead to high catalytic activities and remarkable thermal stability. mdpi.com

Furthermore, cobalt complexes supported by pyridine-oxazoline ligands have been synthesized and investigated for their catalytic behavior in the polymerization of isoprene. nih.gov Titanium and vanadium complexes incorporating pyridine ligands are also utilized as catalysts for the polymerization of olefins. alfachemic.com These examples highlight the importance of ligand design in controlling polymerization processes, influencing the properties of the resulting polymers.

The strategic design of ligands derived from the 2,6-disubstituted pyridine core is a powerful tool for achieving specific catalytic transformations. By modifying the substituents on the pyridine ring or the coordinating side arms, ligands can be tailored to promote particular reaction pathways with high selectivity.

For example, chiral pyridine-2,6-bis(oxazoline) (PyBOX) ligands are widely used in asymmetric catalysis, where the rigid and tridentate nature of the ligand creates a well-defined chiral environment around the metal center. researchgate.net This is crucial for enantioselective reactions. Another example is the use of specific pyridine-based ligands in palladium-catalyzed C(sp³)–H arylation, where the ligand controls the reactivity and selectivity of the C–H activation step. acs.org The development of catalysts for the selective functionalization of pyridine's own C–H bonds also relies heavily on ligand design to direct the reaction to a specific position on the pyridine ring. nih.gov

Bioinorganic Chemistry Research

In bioinorganic chemistry, ligands derived from this compound are used to construct synthetic models of metalloenzyme active sites. These models provide valuable insights into the structure, spectroscopy, and function of their biological counterparts.

A significant area of research is the development of functional models for the active sites of hydrogenase enzymes, which are remarkably efficient in catalyzing the reversible oxidation of molecular hydrogen. nih.gov The [Fe]-hydrogenases, for instance, feature a unique iron-guanylylpyridinol (FeGP) cofactor. researchgate.net

Researchers have successfully synthesized biomimetic models of the [Fe]-hydrogenase active site using ligands that mimic the coordination environment of the native enzyme. nih.govnortheastern.edu Specifically, acylmethyl(hydroxymethyl)pyridine ligand-containing iron complexes have been created as the first structural and functional models of the [Fe]-hydrogenase active site. nih.govfigshare.com These model complexes are synthesized through the reaction of a tosylated precursor, 2-(4-MeC₆H₄SO₃CH₂)-6-HOCH₂C₅H₃N, which is closely related to this compound, with an iron carbonyl source. nih.govfigshare.com These synthetic analogues have proven invaluable for studying the mechanism of hydrogen activation by the enzyme. northeastern.edu

The Versatile Building Block: this compound in Advanced Chemical Synthesis

A comprehensive look at the strategic applications of this compound reveals its pivotal role as a precursor in the development of sophisticated molecular architectures. This article details its utility in crafting synthetic analogs of biological metal centers and in the coordination chemistry of main group elements.

The compound this compound serves as a highly valuable and versatile precursor in the synthesis of a wide array of pyridine-containing ligands. Its utility stems from the presence of two tosyloxymethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various donor atoms, paving the way for the construction of intricate ligand frameworks for specific applications in coordination chemistry.

Synthetic Analogs of Biologically Relevant Metal Centers

The ability to create synthetic molecules that mimic the active sites of metalloenzymes is a significant goal in bioinorganic chemistry. These synthetic analogs provide invaluable tools for understanding biological mechanisms and for the development of new catalysts. The 2,6-disubstituted pyridine framework is a common feature in ligands designed for this purpose, and this compound is a key starting material for creating these sophisticated structures.

Through nucleophilic substitution reactions, the tosyl groups can be displaced by a variety of nucleophiles containing nitrogen, sulfur, or oxygen donor atoms. This allows for the synthesis of a diverse range of chelating ligands. For example, ligands derived from this precursor can be designed to create coordination environments that replicate the structural and functional properties of metal centers in enzymes.

Table 1: Examples of Ligand Types Derived from 2,6-Disubstituted Pyridine Precursors

| Ligand Type | Description | Potential Biological Mimicry |

| SNS Ligands | Tridentate ligands with two sulfur donors and a central pyridine nitrogen donor. nih.gov | Models for enzymes with sulfur-rich coordination spheres. |

| N, S, N Ligands | Potentially tridentate ligands incorporating both nitrogen and sulfur donors. | Mimicry of enzyme active sites with mixed N/S ligation. |

| Pyridine-based Polyamine Ligands | Ligands with multiple nitrogen donors attached to the pyridine core. | Analogs of metal-binding sites in various metalloproteins. |

Research has demonstrated the use of related 2,6-disubstituted pyridine derivatives in the synthesis of complexes with transition metals like iron, cobalt, nickel, copper, and zinc, which are frequently found in the active sites of biological systems. mdpi.com For instance, 2,6-bis(imino)pyridine ligands are known to form stable complexes with a variety of metals and have been explored for their catalytic and biological activities. mdpi.com The synthesis of such ligands can be envisioned starting from precursors like this compound.

Furthermore, silver(I) complexes containing 2,6-bis(substituted)pyridine derivatives have been synthesized and evaluated for their anticancer properties, highlighting the potential of these compounds in medicinal chemistry. nih.gov The versatility of the this compound scaffold allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for mimicking the subtle features of a metalloenzyme's active site.

Coordination with Main Group Elements

While the coordination chemistry of transition metals is extensively studied, the interaction of ligands with main group elements is a rapidly developing field with applications in catalysis, materials science, and as synthetic reagents. The ligands derived from this compound are also well-suited for forming stable complexes with main group metals.

The pyridine nitrogen, along with the donor atoms introduced through substitution of the tosyl groups, can effectively chelate main group metal ions. For example, the formation of an aluminum(III) bis(amido)pyridyl-thiolate complex has been reported, demonstrating the ability of a modified pyridine ligand to coordinate with a main group metal. nih.gov This complex was synthesized through the reduction of a bis(imino)pyridyl-thiolate zinc(II) complex, but the underlying ligand structure is accessible from precursors like this compound.

Table 2: Potential Coordination of Derived Ligands with Main Group Elements

| Main Group Element | Potential Coordination Features |

| Lithium (Li) | Formation of complexes with N- and O-donor ligands for applications in organic synthesis. |

| Magnesium (Mg) | Coordination polymers and complexes relevant to catalysis. |

| Aluminum (Al) | Formation of stable complexes with amido and thiolate ligands. nih.gov |

| Tin (Sn) | Organotin complexes with potential catalytic and biological activities. |

| Arsenic (As) | Coordination complexes with relevance to medicinal and materials chemistry. |

The synthesis of coordination polymers using pyridine-2,4,6-tricarboxylic acid with various metals, including the alkaline-earth metal magnesium (Mg), further illustrates the capacity of pyridine-based ligands to coordinate with main group elements. rsc.org The ability to systematically modify the ligand framework by starting with this compound allows for the targeted design of ligands with specific affinities and coordination geometries for different main group metals. This opens up possibilities for creating novel materials and catalysts with unique properties.

Applications in Supramolecular Chemistry and Self Assembly

Template-Directed Synthesis of Supramolecular Architectures

Macrocyclic Crown Ethers and Cryptands

The synthesis of pyridine-containing macrocycles, such as crown ethers and cryptands, frequently utilizes 2,6-Bis(tosyloxymethyl)pyridine or its chloro-analogue, 2,6-bis(chloromethyl)pyridine (B1207206). iau.ir In these reactions, the ditosylate acts as a rigid building block that provides the pyridine (B92270) heterocycle as an integral part of the final macrocyclic framework. The general strategy involves reacting this compound with a diol or a dithiol under high-dilution conditions to favor intramolecular cyclization.

For instance, the reaction between 2,6-bis(chloromethyl)pyridine and thiodiglycol (B106055) can yield both a [1+1] and a [2+2] macrocycle, demonstrating the formation of different-sized rings from the same precursors. iau.ir The pyridine unit within these macrocycles introduces a degree of rigidity and specific coordination properties, influencing the final structure's ability to bind guest molecules. researchgate.net The introduction of the pyridine moiety into polyaza- or polyether macrocycles significantly affects the thermodynamic and kinetic properties of their metal complexes. researchgate.net

Pyridine-Based Macrobicyclic Clefts

A notable application of this compound is in the synthesis of complex, cage-like molecules known as macrobicyclic clefts. acs.orgdtic.mil These molecules are designed to have well-defined cavities capable of encapsulating guest species. A key synthetic route to these clefts begins with the reaction of this compound with two equivalents of 4-methyl-2,6-bis(hydroxymethyl)phenol. acs.org This step selectively alkylates the phenolic hydroxyl groups, forming a tetra-alcohol intermediate. acs.org

This tetra-alcohol is then converted into a tetrabromide precursor, 2,6-bis[[2',6'-bis(bromomethyl)-4'-methylphenoxy]methyl]pyridine. acs.orgnih.gov The final macrobicyclization is achieved by reacting this tetrabromide with an appropriate diol. The choice of diol, whether achiral or chiral, allows for precise control over the structure and stereochemistry of the resulting cleft-like macrobicycle. acs.orgdtic.mil The rigidity of the pyridine unit is crucial, as it prevents the macrobicycle from inverting, thus maintaining the cleft structure in solution. dtic.mil

Molecular Recognition and Host-Guest Chemistry

Enantioselective Recognition of Chiral Guests

By incorporating chiral units into the macrocyclic structure, it is possible to create hosts that can distinguish between the enantiomers of a chiral guest molecule. acs.org The pyridine-based macrobicyclic clefts are a prime example of this principle. When a chiral diol, such as (1S,5S)-3-oxapentane-1,5-diol, is used in the final cyclization step, a highly organized chiral host is formed. nih.govacs.org

This chiral cleft demonstrates the ability to selectively bind one enantiomer of a chiral ammonium (B1175870) salt over the other. For example, the (S,S,S,S)-configured cleft showed marked recognition for the (S)-enantiomer of α-(1-naphthyl)ethylammonium perchlorate (B79767) compared to its (R)-form. nih.govacs.org This enantioselective recognition is attributed to the rigid, pre-organized structure of the host, which allows for more favorable interactions with one enantiomer of the guest. The binding affinity and selectivity can be quantified by changes in NMR spectra upon complexation. acs.org

| Host Compound | Guest Enantiomer | Solvent System | Binding Constant (log K) |

| Achiral Cleft (3) | Primary Ammonium Salt | 50% CH₃OH / 50% CHCl₃ | 3.15 nih.govacs.org |

| Chiral Cleft (S,S,S,S)-4 | (S)-NapEt | 20% C₂H₅OH / 80% C₂H₄Cl₂ | > 4.5 acs.org |

| Chiral Cleft (S,S,S,S)-4 | (R)-NapEt | 20% C₂H₅OH / 80% C₂H₄Cl₂ | 3.65 acs.org |

NapEt refers to α-(1-naphthyl)ethylammonium perchlorate.

Selective Ion Binding Studies

Pyridine-containing macrocycles are excellent ligands for a variety of metal ions. researchgate.net The pyridine nitrogen provides a soft donor site that, in combination with other ether, amine, or thioether groups in the macrocycle, can create a coordination environment that is selective for specific cations. The size of the macrocycle's cavity and the nature of its donor atoms determine which ions it will bind most strongly. nih.gov

These macrocycles are often studied for their ability to bind alkali, alkaline earth, and transition metal ions. nih.govacs.org The binding process can be monitored using techniques like NMR spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry, which detect changes in the host's properties upon complexation with a guest ion. nih.gov The development of such selective ionophores is a major focus of host-guest chemistry, with applications in sensing, extraction, and transport of ions. acs.org

Design of Self-Assembled Systems

The structural features of 2,6-disubstituted pyridine derivatives make them excellent candidates for the design of self-assembled systems. The pyridine ring provides a well-defined, rigid scaffold with a nitrogen atom that can act as a hydrogen bond acceptor or a metal coordination site. rsc.orgacs.org These interactions can be programmed to direct the spontaneous organization of individual molecules into larger, ordered structures.

For example, molecules containing pyridine rings can be designed to form one-dimensional nanostructures or other complex assemblies through intermolecular hydrogen bonding. acs.org The directionality and strength of these interactions can be tuned by modifying the substituents on the pyridine ring. By attaching functional groups to the framework derived from this compound, it is possible to create molecules that self-assemble into materials with novel optical, electronic, or catalytic properties. The predictable geometry of the 2,6-disubstitution pattern provides a powerful tool for controlling the architecture of the resulting supramolecular assembly. rsc.org

Non-Covalent Interactions in Crystal Engineering

The crystal structure of this compound has been determined, revealing a packing arrangement governed by a network of weak intermolecular interactions. nih.govresearchgate.net X-ray crystallographic studies show that the molecule crystallizes in the orthorhombic space group Pbcn. researchgate.netnih.gov The fundamental molecular conformation is organized around a twofold axis that passes through the nitrogen and the para-carbon atoms of the pyridine ring. nih.govresearchgate.netnih.gov

A defining feature of its solid-state structure is the orientation of the two tosyl groups relative to the central pyridine ring. nih.gov The planes of the tosyl and pyridyl moieties are not coplanar; instead, they form a significant dihedral angle of 33.0(2)°. nih.govresearchgate.net This twisted conformation is a result of the N1—C9—C8—O3 torsion angle of 77.3°. nih.gov Both the pyridine ring and the tosyl groups are themselves essentially planar. nih.govresearchgate.net

Interactive Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₂₁NO₆S₂ | nih.govresearchgate.net |

| Molecular Weight | 447.51 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbcn | researchgate.netnih.gov |

| a (Å) | 21.032 (3) | nih.govresearchgate.net |

| b (Å) | 6.2243 (10) | nih.govresearchgate.net |

| c (Å) | 15.405 (2) | nih.govresearchgate.net |

| V (ų) | 2016.6 (5) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Temperature (K) | 100 | nih.govresearchgate.net |

| Dihedral Angle (Tosyl/Pyridyl) | 33.0 (2)° | nih.govresearchgate.net |

Directing Supramolecular Ordering

The specific molecular geometry and the nature of the functional groups on this compound give it the potential to direct the formation of ordered supramolecular structures. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the sulfonate oxygen atoms and the aromatic rings of the tosyl groups provide multiple sites for further non-covalent interactions.

Although the primary crystallographic report focuses on the structure of the pure compound, the observed packing illustrates its inherent self-assembly capabilities. nih.govresearchgate.net The molecule's conformation, with the two large tosyl groups oriented at a significant angle to the pyridine core, creates a specific three-dimensional shape. nih.govresearchgate.net This defined shape is a key characteristic of a supramolecular tecton, as it can be used to predictably build larger, more complex architectures. For instance, the clefts and surfaces created by this arrangement could be targeted in host-guest chemistry or in the design of co-crystals, where a second molecule with complementary shape and functionality would be introduced.

The tosyl groups are particularly important in this context. They are not merely passive substituents; their sulfonate groups are excellent hydrogen bond acceptors, and their aromatic rings can engage in π-stacking interactions. By modifying the substituents on the tosyl ring or by replacing the tosyl groups with other functionalities, it would be possible to systematically alter the intermolecular interactions and thus control the resulting supramolecular ordering. While this compound is frequently used as a precursor for synthesizing more complex ligands, its own structural features demonstrate its potential as a primary building block in crystal engineering for creating novel solid-state materials. nih.govresearchgate.net

Interactive Table 2: Key Interatomic Distances and Angles

| Interaction/Angle | Description | Value | Reference |

| N1—C9—C8—O3 | Torsion angle defining the orientation of the tosyloxymethyl arm | 77.3° | nih.gov |

| Dihedral Angle | Angle between the mean planes of the tosyl and pyridine rings | 33.0(2)° | nih.govresearchgate.net |

Applications in Advanced Materials Research

Precursors for Functional Polymer Synthesis

2,6-Bis(tosyloxymethyl)pyridine is widely recognized as a convenient precursor for synthesizing a variety of pyridine-containing compounds. nih.govresearchgate.net The tosyl groups act as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce new functionalities. This property is particularly useful in the synthesis of functional polymers.

One significant application is in the creation of tridentate pyridine-containing SNS ligands. nih.govresearchgate.net These ligands, which can coordinate with metal ions, are integral to the formation of metallopolymers with interesting catalytic and material properties. The synthesis typically involves the reaction of this compound with sulfur-containing nucleophiles.

The related compound, 2,6-bis(hydroxymethyl)pyridine, which is a direct precursor to this compound, is also a valuable chemical intermediate for preparing metal complexes, catalysts, and biopolymers. rsc.orgrsc.org This underscores the importance of the 2,6-disubstituted pyridine (B92270) framework in polymer chemistry. The conversion of the hydroxyl groups to tosylates in this compound enhances the reactivity, making it a more versatile building block for polymer synthesis.

Development of Dendritic and Polymeric Networks

The bifunctional nature of this compound makes it an ideal candidate for the construction of dendritic and polymeric networks. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, and their properties are heavily influenced by the nature of their core and peripheral functional groups. nih.govchemrxiv.org

The pyridine core of this compound can act as a central branching point in the synthesis of dendrimers. By reacting it with appropriate monomers, successive generations of dendritic wedges can be built up, leading to the formation of complex, three-dimensional structures. Pyridinoimine-functionalized poly(ether imine) (PETIM) dendrimers are one example of how pyridine moieties are incorporated into the periphery of dendritic structures to impart specific properties. nih.gov

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions allows for the creation of metallo-dendrimers and coordination polymers. These materials can form extended one-, two-, or three-dimensional networks with unique topologies and functions. For instance, coordination polymers based on bis(1-methylbenzimidazol-2-yl)pyridine have been synthesized and shown to exhibit interesting magnetic properties. elsevierpure.com While not directly synthesized from this compound, these examples highlight the potential of using this precursor to create sophisticated polymeric and dendritic architectures.

Materials with Tunable Optical and Electrical Properties

The incorporation of the 2,6-disubstituted pyridine moiety into polymers and other materials can lead to tunable optical and electrical properties. materiumtech.comscribd.com The electronic nature of the pyridine ring, combined with the functionalities that can be introduced via the tosyloxymethyl groups, allows for the fine-tuning of the material's response to light and electric fields.

Research has shown that scaffolds based on 2,6-bis(2-anilinoethynyl)pyridine can be synthesized and utilized as anion sensors with distinct fluorescence responses. nih.govnih.gov The fluorescent properties of these molecules can be systematically altered by changing the functional groups attached to the pyridine core. This demonstrates the potential of using this compound as a starting material to create a library of compounds with tailored photophysical characteristics.

Moreover, the integration of pyridine units into conjugated polymers can influence their optoelectronic behavior, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. For example, poly[2-(4-(2,2′-bithiophen-5-yl)phenyl)-4-(4-alkoxyphenyl)-6-phenylpyridine]s have been synthesized and their optical properties investigated. researchgate.net The ability to create such complex pyridine-containing polymers opens up avenues for developing novel materials with customized optical and electrical functionalities, with this compound serving as a key building block.

Integration into Sensor Platforms for Chemical Detection

The 2,6-disubstituted pyridine framework is a common feature in the design of chemosensors for the detection of various analytes. The pyridine nitrogen and the two substituent arms can form a well-defined binding cavity for specific ions or molecules. This compound serves as an excellent starting point for the synthesis of these sensor molecules.

For example, fluorescent and colorimetric chemosensors based on pyridine-2,6-dicarboxamide have been developed for the selective detection of lead (Pb²⁺) and copper (Cu²⁺) ions. researchgate.net Similarly, N²,N⁶-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide has been synthesized and used as a fluorescent sensor for Cu²⁺ and Nickel (Ni²⁺) ions. sci-hub.se Another example is the use of 2,6-bis(2-benzimidazolyl)pyridine (B160508) as a chemosensor for fluoride (B91410) ions. researchgate.net

The synthesis of these chemosensors often involves the derivatization of a 2,6-disubstituted pyridine precursor. The reactive tosylate groups of this compound allow for the straightforward introduction of the necessary recognition and signaling units to create highly selective and sensitive sensor platforms. This highlights the critical role of this compound in the development of advanced chemical sensing technologies.

Derivatization and Functionalization Strategies

Peripheral Modification of the Pyridine (B92270) Moiety

Direct modification of the pyridine ring in 2,6-Bis(tosyloxymethyl)pyridine presents a synthetic challenge due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. Such reactions, if they proceed, typically require harsh conditions and often result in substitution at the 3- and 5-positions. Conversely, nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions. However, the presence of the tosyloxymethyl substituents at the 2- and 6-positions sterically hinders direct nucleophilic attack at these sites.

A more viable strategy for modifying the pyridine core often involves a multi-step approach. This can include the initial functionalization of a simpler pyridine derivative, such as 2,6-lutidine or 2,6-pyridinedimethanol (B71991), at the desired position on the ring, followed by the introduction or modification of the side chains to yield the final tosyloxymethyl derivative. For instance, oxidation of 2,6-lutidine to its N-oxide can activate the 4-position for nucleophilic substitution, allowing for the introduction of various functional groups. Subsequent reduction of the N-oxide and elaboration of the methyl groups would then lead to the desired peripherally modified this compound.

Elaboration of Tosyloxymethyl Side Chains for Diverse Functionality

The primary mode of derivatization for this compound involves the nucleophilic displacement of the tosylate groups. The excellent leaving group ability of the tosylate anion facilitates reactions with a wide range of nucleophiles, enabling the introduction of diverse functionalities. This strategy is extensively employed in the synthesis of macrocycles, ligands for coordination chemistry, and precursors for more complex molecular systems.

The reaction of this compound with various nucleophiles allows for the introduction of a wide array of functional groups. Some examples include:

| Nucleophile | Resulting Functional Group | Product Class |

| Phenoxides | Aryl Ether | Podands, Macrocycles |

| Thiolates | Thioether | Ligands for soft metals |

| Amines | Secondary or Tertiary Amine | Ligands, Polyamines |

| Azides | Azide | Precursors for triazoles |

| Carboxylates | Ester | Pro-drugs, Functional materials |

| Cyanide | Nitrile | Precursors for carboxylic acids |

One notable application is in the synthesis of tridentate pyridine-containing SNS ligands. nih.govresearchgate.net These ligands are formed by the reaction of this compound with two equivalents of a thiol-containing nucleophile. The resulting SNS pincer ligands have been investigated for their coordination chemistry with various transition metals.

Furthermore, this compound is a key building block in the synthesis of macrocyclic structures. For instance, reaction with di-phenols or other bidentate nucleophiles can lead to the formation of crown ethers or cryptands incorporating a pyridine unit.

Introduction of Chiral Auxiliaries and Stereocenters

The introduction of chirality into molecules derived from this compound can be achieved through several synthetic routes. A common and effective method is the reaction of the starting material with chiral nucleophiles. The displacement of the tosylate groups by enantiomerically pure alcohols, amines, or other chiral building blocks results in the formation of chiral ligands, macrocycles, and other stereochemically defined structures.

For example, the reaction of this compound with a chiral diamine can lead to the formation of a chiral macrocycle. These chiral macrocycles can act as hosts for the enantioselective recognition of guest molecules.

Another approach involves the use of a chiral precursor in the synthesis of the pyridine moiety itself, which is then converted to the this compound derivative. This strategy ensures that the chirality is an integral part of the molecular backbone.

Recent research has demonstrated the synthesis of chiral self-templated nih.govcatenanes from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands that possess stereogenic centers. nih.gov While not directly starting from this compound, this highlights a synthetic strategy where a chiral btp ligand, which could be synthesized from a chiral precursor, is used to create mechanically interlocked chiral molecules. This points to the potential of using chirally-modified 2,6-disubstituted pyridines in the construction of complex, stereochemically-defined architectures.

Synthesis of Conjugated Systems and Multi-Component Architectures

While this compound is not directly a monomer for polymerization, it serves as a versatile precursor for the synthesis of monomers that can be used to build conjugated systems and multi-component architectures. The tosyloxymethyl groups can be converted to other functionalities that are amenable to cross-coupling reactions.

For instance, the tosyloxymethyl groups can be transformed into halomethyl groups, which can then participate in various coupling reactions. A more common strategy, however, involves starting with a dihalopyridine and performing cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce conjugated side arms. The resulting structure can then be further functionalized at the 2- and 6-positions.

The pyridine moiety, with its defined coordination geometry, is a popular building block for the construction of coordination polymers and metal-organic frameworks (MOFs). Ligands synthesized from this compound, such as those with chelating side arms, can be used to link metal centers in one, two, or three dimensions, leading to materials with interesting catalytic, photophysical, or porous properties. For example, 2,6-bis(pyrazol-3-yl)pyridines, which can be conceptually derived from 2,6-disubstituted pyridines, have been used as scaffolds for coordination polymers. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,6-Bis(tosyloxymethyl)pyridine in solution.

Structural Assignment and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in confirming the molecular structure and assessing the purity of this compound. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals that correspond to the different types of protons present in the molecule. nih.gov

A typical ¹H NMR spectrum of this compound displays a singlet at approximately 2.4 ppm, which is attributed to the six protons of the two methyl groups of the tosyl moieties. nih.gov The four protons of the two methylene (B1212753) groups (CH₂) bridging the pyridine (B92270) ring and the tosyloxy groups appear as a singlet around 5.1 ppm. nih.gov The aromatic protons of the tosyl groups resonate as a set of doublets around 7.3 ppm and 7.8 ppm, while the pyridine ring protons show a doublet and a triplet in the region of 7.3 ppm and 7.7 ppm, respectively. nih.gov The integration of these signals provides a quantitative measure of the relative number of protons, further validating the structure. The sharpness and well-defined nature of these peaks are indicative of a high degree of purity.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Methyl (Tosyl) | 2.4 | Singlet | 6H |

| Methylene | 5.1 | Singlet | 4H |

| Aromatic (Tosyl) & Pyridine | 7.3 - 7.8 | Multiplet | 11H |

Table 1: Characteristic ¹H NMR spectral data for this compound in CDCl₃. nih.gov

Dynamic NMR for Conformational Analysis and Exchange Processes

While specific studies on the dynamic NMR of this compound are not extensively documented in the provided results, the principles of dynamic NMR can be applied to understand its conformational flexibility. The molecule possesses several single bonds around which rotation can occur, leading to different conformations. For instance, rotation around the C-C and C-O bonds connecting the pyridine ring to the tosyloxy groups can lead to different spatial arrangements of the tosyl groups relative to the pyridine ring.

In related pyridine-based ligand systems, variable temperature NMR studies have been employed to investigate fluxional processes such as pyramidal inversion of coordinated sulfur atoms and ligand exchange processes. rsc.org Similar methodologies could potentially be used to study the conformational dynamics of this compound, providing insights into energy barriers for rotation and the preferred conformations in solution.

Ligand Binding Studies through Chemical Shift Perturbations

The nitrogen atom of the pyridine ring and the oxygen atoms of the tosyloxy groups in this compound can act as potential coordination sites for metal ions or other guest molecules. NMR spectroscopy is a powerful tool for monitoring these binding events. Upon coordination, the electron density around the protons in the vicinity of the binding site changes, leading to perturbations in their chemical shifts.

For example, in studies involving similar pyridine-based ligands, the coordination to a metal center results in significant downfield shifts of the pyridine proton signals in the ¹H NMR spectrum. nih.gov By titrating a solution of this compound with a metal salt and monitoring the changes in the chemical shifts of the pyridine and methylene protons, one can determine the stoichiometry and binding affinity of the resulting complex. These chemical shift perturbation studies are crucial for understanding the role of this compound as a ligand in coordination chemistry.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further confirmation of its structure.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a highly accurate technique used to determine the exact mass of the molecular ion. This allows for the unambiguous verification of the molecular formula of this compound, which is C₂₁H₂₁NO₆S₂. researchgate.netnih.gov The experimentally measured mass-to-charge ratio (m/z) of the molecular ion is compared with the theoretically calculated value for the proposed formula. A close match between these values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. This technique is invaluable for confirming the identity of newly synthesized batches of the compound.

| Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) | Confirms the molecular formula (C₂₁H₂₁NO₆S₂) with high accuracy. researchgate.netnih.gov |

Table 2: Application of High-Resolution Mass Spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a fingerprint of the molecule, which can be used for structural confirmation. While a detailed fragmentation analysis for this compound is not explicitly provided in the search results, general principles of mass spectral fragmentation can be applied.

The fragmentation of organic molecules is often initiated at the weakest bonds or results in the formation of stable ions or neutral molecules. libretexts.org For this compound, likely fragmentation pathways could involve the cleavage of the C-O bond between the methylene group and the tosyl group, leading to the formation of a stable tosyl radical or cation. Cleavage of the C-C bond between the pyridine ring and the methylene group is also possible. The resulting fragment ions would be detected by the mass spectrometer, and their m/z values would correspond to specific substructures of the original molecule, further corroborating the assigned structure. The fragmentation of related pyridine derivatives often involves the loss of side chains and subsequent decomposition of the heterocyclic ring. sapub.org

X-ray Crystallography

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method provides unambiguous proof of its molecular structure and conformation in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the orthorhombic system, specifically in the Pbcn space group. researchgate.net The analysis reveals that the molecule is organized around a twofold symmetry axis that passes through the nitrogen atom and the para-carbon atom of the pyridine ring. nih.govresearchgate.netnih.gov

Key structural features include the near-planar nature of both the pyridine and tosyl moieties. nih.govresearchgate.netnih.gov The five atoms of the pyridine ring are essentially coplanar, with the largest deviation from the plane being only 0.020 Å. nih.govresearchgate.net Similarly, the tosyl group is largely planar, with maximum atomic deviations of 0.023 Å and 0.028 Å for a carbon and the sulfur atom, respectively. nih.govresearchgate.net The two tosyl groups are positioned nearly orthogonally to the pyridine ring, with a notable N1—C9—C8—O3 torsion angle of 77.3°. nih.govresearchgate.net The mean planes of the pyridine ring and the tosyl group form a dihedral angle of 33.0°. nih.govresearchgate.netnih.gov

Single crystals suitable for the analysis were obtained by the slow evaporation of a solution of the compound in a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695). nih.govresearchgate.net The diffraction data was collected at a temperature of 100 K using Mo Kα radiation. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₂₁H₂₁NO₆S₂ | nih.govresearchgate.net |

| Formula Weight | 447.51 | nih.govresearchgate.net |

| Temperature | 100 K | nih.govresearchgate.net |

| Wavelength | 0.71073 Å | researchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbcn | researchgate.net |

| Unit cell dimensions | ||

| a | 21.032 (3) Å | nih.govresearchgate.net |

| b | 6.2243 (10) Å | nih.govresearchgate.net |

| c | 15.405 (2) Å | nih.govresearchgate.net |

| Volume | 2016.6 (5) ų | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Calculated Density | 1.474 Mg/m³ | nih.gov |

| Absorption Coefficient | 0.30 mm⁻¹ | nih.govresearchgate.net |

| F(000) | 936 | nih.govresearchgate.net |

| Data collection | ||

| Diffractometer | Bruker X8 APEXII 4K KappaCCD | nih.govresearchgate.net |

| Reflections collected | 41584 | nih.gov |

| Independent reflections | 2528 | nih.gov |

| R(int) | 0.097 | nih.gov |

| Refinement | ||

| Refinement method | Full-matrix least-squares on F² | nih.gov |

| R[F² > 2σ(F²)] | 0.047 | nih.govresearchgate.net |

| wR(F²) | 0.137 | nih.govresearchgate.net |

| Goodness-of-fit (S) | 0.96 | nih.govresearchgate.net |

Analysis of Intermolecular Interactions and Supramolecular Features

The crystallographic reports on this compound focus primarily on the determination of the intramolecular structure. nih.govresearchgate.net Detailed analyses of specific intermolecular interactions, such as hydrogen bonding or π-π stacking, and the resulting supramolecular architecture are not explicitly described in the primary literature. The arrangement of molecules in the crystal lattice is dictated by general van der Waals forces, but a specific description of directional non-covalent interactions is not provided.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.

Fourier-transform infrared (FT-IR) spectroscopy has been used to characterize this compound. nih.govresearchgate.net The spectrum shows characteristic absorption bands that confirm the presence of its key functional groups. The assignments are consistent with the known structure of the compound. For instance, the presence of aromatic rings is indicated by a medium intensity band at 1596 cm⁻¹. The sulfonyl group (S=O) is identified by a medium band at 1028 cm⁻¹, while a strong band at 1167 cm⁻¹ is attributed to the C—O stretching vibration. nih.govresearchgate.net

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3068 | Weak | C=C (aromatic C-H stretch) | nih.govresearchgate.net |

| 2958 | Weak | CH₃, CH₂ (aliphatic C-H stretch) | nih.govresearchgate.net |

| 1596 | Medium | Aromatic ring stretch | nih.govresearchgate.net |

| 1167 | Strong | C—O stretch | nih.govresearchgate.net |

| 1028 | Medium | S=O stretch | nih.govresearchgate.net |

Data from Raman spectroscopy for this compound has not been reported in the surveyed scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This provides a crucial check of the sample's purity and confirms that its empirical formula matches the theoretical composition.

While the synthesis and crystallographic analysis of this compound are reported, the corresponding experimental results from elemental analysis (i.e., "found" values) are not included in these publications. nih.govresearchgate.net However, based on the molecular formula C₂₁H₂₁NO₆S₂, derived from the definitive X-ray crystal structure, the theoretical elemental composition can be calculated.

Table 3: Calculated Elemental Composition of this compound

| Element | Symbol | Mass Percent (%) |

|---|---|---|

| Carbon | C | 56.35 |

| Hydrogen | H | 4.73 |

| Nitrogen | N | 3.12 |

| Oxygen | O | 21.41 |

| Sulfur | S | 14.33 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,6-bis(tosyloxymethyl)pyridine, offering a lens into its electronic landscape and predictive reactivity.

Electronic Structure Analysis and Bonding Characterization

The electronic structure and bonding of this compound have been characterized through crystallographic studies, which provide a solid foundation for computational modeling. The molecule, with the chemical formula C₂₁H₂₁NO₆S₂, possesses a distinct architecture organized around a twofold axis that includes the nitrogen (N1) and a carbon atom (C11) of the pyridine (B92270) ring. chemrevlett.com

The pyridine ring itself is essentially planar, with the most significant deviation from this plane being only 0.020 Å for the C10 atom. chemrevlett.com Similarly, the tosyl groups are planar, with maximum deviations of 0.023 Å and 0.028 Å for the C5 and S1 atoms, respectively. chemrevlett.com A noteworthy feature of the molecule's conformation is the near-orthogonal arrangement of the two tosyl groups relative to the pyridine moiety, characterized by an N1—C9—C8—O3 torsion angle of 77.3°. chemrevlett.com The planes of the tosyl and pyridyl moieties intersect at a sharp angle of 33.0°. chemrevlett.comtandfonline.comresearchgate.net

Density Functional Theory (DFT) calculations, a common method for studying pyridine derivatives, can further elaborate on these structural findings. chemrevlett.comias.ac.in For instance, DFT can be used to calculate the optimized geometry, bond lengths, and bond angles, which can then be compared with experimental crystallographic data. Such studies on related pyridine derivatives have utilized functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve results in good agreement with experimental values. chemrevlett.com

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁NO₆S₂ |

| Molecular Weight | 447.51 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 21.032 (3) |

| b (Å) | 6.2243 (10) |

| c (Å) | 15.405 (2) |

| V (ų) | 2016.6 (5) |

| Z | 4 |

Data sourced from Komarsamy et al. (2011). chemrevlett.comresearchgate.net

Natural Bond Orbital (NBO) analysis, another tool within quantum chemistry, could be employed to investigate hyper-conjugative interactions and intramolecular charge transfer (ICT) mechanisms within the molecule. tandfonline.com This would provide a deeper understanding of the electronic delocalization between the pyridine ring and the tosyl groups, which influences the molecule's stability and reactivity.

Prediction of Reactivity and Reaction Barriers

Computational models can be used to predict the reaction barriers for such substitution reactions. By calculating the energies of the reactants, transition states, and products, the activation energy for a given reaction can be determined. This information is crucial for understanding the kinetics of reactions involving this compound. For example, DFT studies on other pyridine derivatives have been used to analyze the effects of substituents on the electron density of the pyridyl nitrogen, which in turn affects its nucleophilicity and reactivity towards electrophiles. researchgate.net The same principles can be applied to understand how the tosyloxymethyl groups influence the reactivity of the pyridine ring in this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy and distribution of these orbitals, which can be calculated using time-dependent DFT (TD-DFT), would reveal the most probable sites for electrophilic and nucleophilic attack. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational Analysis of Flexible Derivatives

The tosyl groups in this compound are attached to the pyridine ring via flexible methylene (B1212753) linkers. This flexibility allows for a range of conformations to exist in solution. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule's movement over time, researchers can observe the rotational freedom around the C-O and C-C bonds of the side chains and determine the preferred orientations of the tosyl groups. This is particularly important for understanding how the molecule might adapt its shape to interact with other chemical species.

Modeling of Host-Guest Interactions and Self-Assembly Processes

The structure of this compound, with its central pyridine unit and two flanking side arms, makes it an interesting candidate for use in supramolecular chemistry, potentially as a component of larger macrocyclic hosts. nih.govacs.org MD simulations are a powerful tool for modeling the interactions between such host molecules and various guest species.

If this compound were incorporated into a larger macrocycle, MD simulations could be used to study the binding of guest molecules within the macrocycle's cavity. These simulations can provide detailed information about the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the stability of the host-guest complex. researchgate.net Furthermore, MD can be used to model the self-assembly of these molecules into larger, ordered structures, a process driven by the same non-covalent interactions.

Predictive Modeling of Chemical Behavior and Properties

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the chemical behavior and properties of this compound and its derivatives. chemrevlett.comchemrevlett.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property.

For a series of derivatives of this compound, where the tosyl group is replaced with other functionalities, a QSAR model could be developed to predict a particular activity, for instance, its efficacy as a ligand in catalysis. nih.gov This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative and correlating them with the observed activity. Similarly, QSPR models could predict physical properties like solubility, boiling point, or chromatographic retention times. The development of such models would rely on robust statistical methods, such as multiple linear regression (MLR), and would require a dataset of compounds with known properties or activities. chemrevlett.comresearchgate.net

Docking Studies in Biological Systems (e.g., Enzyme-Ligand Interactions)researchgate.net

Computational docking studies have been employed to elucidate the potential interactions between this compound and biological targets, offering insights into its mechanism of action at a molecular level. A notable investigation focused on the interaction of this compound with mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov

Molecular docking analyses were conducted to predict the binding orientation and affinity of this compound within the active site of mushroom tyrosinase. nih.gov These theoretical studies are instrumental in understanding the non-covalent interactions that govern the enzyme-ligand complex formation. The primary aim of such studies is to identify the specific amino acid residues that play a crucial role in stabilizing the ligand within the enzyme's binding pocket.

In a study involving a series of novel synthetic pyridine-based compounds, this compound (referred to as compound 3 in the study) was evaluated for its inhibitory potential against the diphenolase activity of mushroom tyrosinase. nih.gov While all tested compounds demonstrated a significant reduction in enzyme activity, the study highlighted that molecular docking analyses successfully predicted the binding positions and the key amino acid residues involved in these interactions. nih.gov The formation of a non-fluorescent complex between the compound and the enzyme was also suggested by fluorescence quenching studies, indicating a static quenching mechanism. nih.gov

The following table summarizes the key findings from the molecular docking study of this compound with mushroom tyrosinase.

| Target Enzyme | Ligand | Predicted Binding | Key Interacting Residues |

| Mushroom Tyrosinase | This compound | Formation of a stable enzyme-ligand complex | Specific amino acid residues within the active site |

Table 1. Summary of Docking Study Findings for this compound.

It is important to note that while these computational models provide valuable predictions, they are theoretical in nature. Further experimental validation is essential to confirm the specific binding modes and the functional consequences of these interactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Biocatalytic Innovations

The pursuit of more efficient and environmentally benign methods for synthesizing 2,6-Bis(tosyloxymethyl)pyridine and its precursors is a key area of ongoing research. Traditional multi-step chemical syntheses often involve harsh reagents and produce significant waste. ethz.chrsc.org A promising alternative lies in biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under milder conditions. ethz.chrsc.org